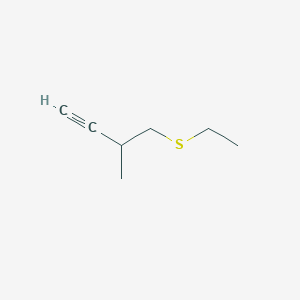
4-(Ethylsulfanyl)-3-methylbut-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Ethylsulfanyl-3-methylbut-1-yne” is a chemical compound with the CAS Number: 10575-00-5 . It has a molecular weight of 128.24 and its IUPAC name is ethyl (2-methylbut-3-yn-1-yl)sulfane . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “4-Ethylsulfanyl-3-methylbut-1-yne” is represented by the InChI code: 1S/C7H12S/c1-4-7(3)6-8-5-2/h1,7H,5-6H2,2-3H3 . This indicates that the compound contains 7 carbon atoms, 12 hydrogen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
“4-Ethylsulfanyl-3-methylbut-1-yne” is a liquid at room temperature . It has a molecular weight of 128.24 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Mechanistic Study of Nickel-Catalyzed Reductive Coupling :A study conducted by Rodrigo and Guan (2017) explored the nickel-catalyzed reductive coupling of ynoates and aldehydes, which might relate to the reactivity and potential applications of 4-Ethylsulfanyl-3-methylbut-1-yne in catalysis and synthesis Rodrigo & Guan, 2017.
Materials Science
PEDOT Thin Films Conductivity Enhancement :Gueye et al. (2016) reported on the enhancement of conductivity in poly(3,4-ethylenedioxythiophene) (PEDOT) films, highlighting the importance of structural and dopant engineering. This research could indirectly indicate the potential of sulfur-containing compounds like 4-Ethylsulfanyl-3-methylbut-1-yne in modifying electronic properties of materials Gueye et al., 2016.
Photopolymerization Monitoring
Carbazole Derivative as Spectroscopic Fluorescent Probe :Ortyl et al. (2014) discussed the application of a carbazole derivative for real-time monitoring of cationic photopolymerization, suggesting the relevance of ethyl and methyl groups in spectroscopic probes, which might be extrapolated to the functionality of 4-Ethylsulfanyl-3-methylbut-1-yne in similar applications Ortyl et al., 2014.
Computational Chemistry
X-ray Structures and Computational Studies of Cathinones :Nycz et al. (2011) performed structural and computational studies on cathinones, providing insights into the computational analysis of complex organic molecules. This suggests the potential for computational studies to elucidate the properties and applications of 4-Ethylsulfanyl-3-methylbut-1-yne Nycz et al., 2011.
Safety and Hazards
The compound has several hazard statements including H226, H302, H312, H315, H319, H332, H335 . These indicate that it is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-ethylsulfanyl-3-methylbut-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12S/c1-4-7(3)6-8-5-2/h1,7H,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRZPFAQVGVXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10575-00-5 |
Source


|
| Record name | 4-(ethylsulfanyl)-3-methylbut-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
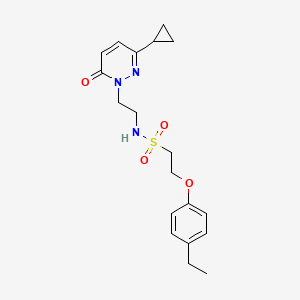

![Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B2969454.png)
![3-[(2,4-dichlorophenyl)methyl]-8-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2969455.png)
![N-[(thiophen-2-yl)methyl]-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2969459.png)
![1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-amine](/img/structure/B2969460.png)
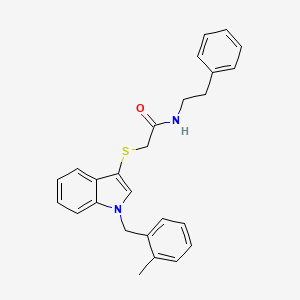
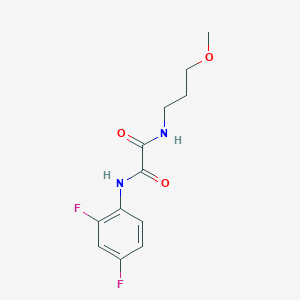

![1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2969464.png)
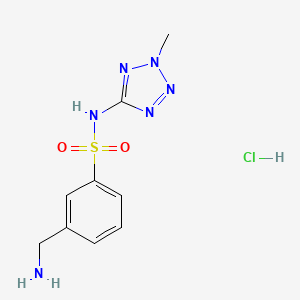
![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2969472.png)
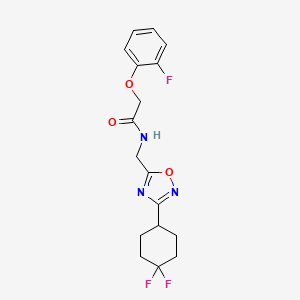
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2969475.png)
